1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride
Description
Historical Development and Discovery Context
The discovery of 1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride emerged from systematic efforts to optimize heterocyclic compounds for therapeutic applications. Pyrimidine derivatives have long been recognized for their structural versatility in medicinal chemistry, with early work focusing on antimetabolites and antiviral agents. The introduction of the trifluoromethyl group into pyrimidine scaffolds gained traction in the 2010s, driven by its ability to enhance metabolic stability and binding affinity. This compound’s specific structure—combining a pyrimidine core with a piperidine amine—was first reported in the context of G protein-coupled receptor 119 (GPR119) agonist development.
A pivotal advancement occurred when researchers identified that substituting the pyrimidine linker oxygen with nitrogen and introducing a trifluoromethyl group at the bridging position significantly improved receptor activation while reducing off-target hERG channel inhibition. This structural modification marked a critical milestone, as earlier analogs without fluorination exhibited suboptimal pharmacokinetic profiles. The dihydrochloride salt form was subsequently developed to address solubility challenges, enabling further preclinical evaluation.
Position within Heterocyclic Pyrimidine Research
Within the broader landscape of heterocyclic pyrimidine research, this compound occupies a niche defined by three key structural features:
- Trifluoromethyl Substituent : The CF₃ group at the pyrimidine 6-position enhances electronegativity and lipophilicity, promoting membrane permeability and target engagement. Comparative studies show that non-fluorinated analogs exhibit 10–100-fold lower potency in receptor-binding assays.
- Piperidine-4-amine Moiety : The piperidine ring confers conformational rigidity, while the primary amine enables salt formation (e.g., dihydrochloride) and hydrogen bonding with biological targets.
- Dihydrochloride Counterion : This formulation improves aqueous solubility (>50 mg/mL in pH 7.4 buffer) compared to the free base, facilitating in vivo administration.
The compound’s design reflects a convergence of strategies from parallel research on kinase inhibitors and GPCR modulators. For instance, its piperidine-pyrimidine scaffold shares structural homology with FLT3/CHK1 inhibitors and CDC42 targeting agents, underscoring its adaptability across target classes.
Scientific Significance and Research Rationale
The scientific significance of this compound stems from its dual utility as:
- A Pharmacological Probe : Its selectivity for GPR119 makes it a tool for studying incretin hormone secretion pathways in diabetes.
- A Template for Structure-Activity Relationship (SAR) Studies : Researchers have systematically modified its substituents to explore electronic and steric effects on target binding. For example, replacing the piperidine with pyrrolidine reduces metabolic clearance but compromises potency.
Key research findings driving interest include:
These properties underscore its balance between potency and drug-like characteristics, justifying its use as a lead compound.
Current Research Trajectory
Recent investigations focus on three fronts:
- Oncology Applications : Analogous pyrimidine-piperidine compounds have shown FLT3/CHK1 dual inhibitory activity (IC₅₀ < 50 nM). Structural parallels suggest potential repurposing opportunities for this compound.
- Synthetic Methodology : Advances in regioselective amination (e.g., Buchwald-Hartwig coupling) enable efficient piperidine functionalization. A representative synthesis yields the core structure in 75% yield using acetonitrile/TEA conditions.
- Formulation Optimization : Nanoparticle encapsulation is being explored to enhance oral bioavailability, addressing limitations observed in early pharmacokinetic studies.
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4.2ClH/c11-10(12,13)8-5-9(16-6-15-8)17-3-1-7(14)2-4-17;;/h5-7H,1-4,14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZFLWQPDKTQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2F3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-piperidone with 6-(trifluoromethyl)pyrimidine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Its trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action often involves the inhibition of specific signaling pathways essential for cancer cell survival.
Enzyme Inhibition
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride has been identified as a potent inhibitor of certain enzymes, such as TRPV1 receptors implicated in pain pathways. This inhibition suggests potential applications in pain management therapies.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antibiotics or antifungal agents. Its efficacy against resistant strains of bacteria is particularly noteworthy.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The introduction of the trifluoromethyl group is crucial for enhancing the biological activity of the resulting compounds.
Case Study 1: Anticancer Evaluation
A study assessed the anticancer potential of this compound against several human cancer cell lines. Results indicated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the specific cell line tested. This suggests that modifications to the piperidine or pyrimidine moieties could enhance potency further.
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on TRPV1 receptor inhibition, the compound exhibited an IC50 value of approximately 30 nM, indicating high potency as a TRPV1 antagonist. This activity could have implications for developing analgesics targeting chronic pain conditions.
| Activity Type | Target/Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µM | |
| Anticancer | Human breast cancer cells | 25 µM | |
| Enzyme Inhibition | TRPV1 receptor | 30 nM |
Structure-Activity Relationship (SAR)
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine moiety can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs include:
- Heterocyclic amine substituents : Piperidine vs. pyrrolidine (e.g., N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride, ) or azetidine (e.g., Example 405 in ).
- Pyrimidine substituents : Trifluoromethyl (CF₃) vs. chloro (Cl) (e.g., 1-(6-Chloro-pyrimidin-4-yl)-piperidin-3-amine hydrochloride, ) or extended aromatic systems (e.g., pyrido[3,2-d]pyrimidine in ).
- Additional functional groups: Spirocyclic systems (e.g., 5,6-diazaspiro[3.5]non-8-ene in ), oxadiazole rings (), or polyethylene glycol (PEG)-like chains ().
Table 1: Key Physicochemical Comparisons
*Calculated based on C₁₀H₁₄Cl₂F₃N₅.
Table 2: Functional Group Impact on Bioactivity
Biological Activity
1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine dihydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group and piperidine moiety. These elements are known to influence biological activity significantly, making this compound a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine moiety. This unique structure enhances its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H15Cl2F3N4 |
| Molecular Weight | 303.15 g/mol |
| CAS Number | 67343367 |
| Appearance | White crystalline solid |
The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors within biological systems. The trifluoromethyl group can enhance binding affinity, potentially leading to increased selectivity and potency against target proteins. Such interactions may modulate various signaling pathways, contributing to the compound's pharmacological effects.
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that modifications to the piperidine ring can enhance the anticancer properties of related compounds by improving their metabolic stability and reducing cytotoxicity. The structure–activity relationship (SAR) studies suggest that specific substitutions on the piperidine nitrogen can lead to improved efficacy against cancer targets such as GSK-3β, which is implicated in several cancers .
Neuroprotective Effects
Additionally, compounds with similar structures have demonstrated neuroprotective properties. For example, certain derivatives have been shown to reduce neuronal apoptosis in models of neurodegeneration, indicating potential applications in treating conditions like Alzheimer's disease . The mechanism here may involve inhibition of neurotoxic pathways mediated by kinases.
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Compounds with similar trifluoromethyl substitutions have been evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies and Research Findings
- GSK-3β Inhibition : In a study focused on GSK-3β inhibitors, the introduction of trifluoromethyl groups was shown to enhance binding affinity and metabolic stability of piperidine derivatives. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong inhibitory potential .
- Neuroprotection : A series of experiments demonstrated that certain analogs could prevent neuronal loss in vitro, suggesting their utility in neurodegenerative disease models. These effects were attributed to modulation of kinase activity involved in cell survival pathways .
- Antimicrobial Efficacy : A comparative analysis of related compounds revealed significant antimicrobial activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .
Q & A
(Basic) What are the recommended synthetic routes and optimization strategies for synthesizing this compound?
Methodological Answer:
Synthesis involves nucleophilic aromatic substitution between 4-chloro-6-(trifluoromethyl)pyrimidine and piperidin-4-amine. Key steps:
Reaction Setup : Conduct in anhydrous DMF at 100–120°C for 12–24 hours with K₂CO₃ as a base.
Salt Formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride salt.
Optimization :
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature : Higher temperatures (110°C) reduce reaction time but may increase side products.
- Purification : Recrystallize from ethanol/water (1:3) to achieve >95% purity .
(Basic) Which analytical techniques validate structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy :
- HPLC : Reverse-phase C18 column with UV detection (254 nm); retention time compared to standards .
- Elemental Analysis : Acceptable deviation <0.4% for C, H, N .
(Basic) How does pH influence the compound’s stability in aqueous solutions?
Methodological Answer:
- Stability Protocol :
- Prepare buffered solutions (pH 2–10).
- Incubate at 25°C and 4°C.
- Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Findings :
(Advanced) How can researchers resolve discrepancies in receptor binding affinity across assays?
Methodological Answer:
- Step 1 : Validate assay conditions:
- Use radioligands (e.g., [³H]-labeled) for competitive binding studies (IC₅₀ determination).
- Step 2 : Cross-validate with functional assays (e.g., cAMP inhibition for GPCR targets).
- Step 3 : Control variables:
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .
(Advanced) What experimental designs assess environmental fate in ecological risk studies?
Methodological Answer:
- Biodegradation : OECD 301B test (aerobic, activated sludge inoculum).
- Soil Metabolism :
- Use ¹⁴C-labeled compound in loam soil (20°C).
- Extract metabolites via SPE and analyze via LC-HRMS .
- QSAR Modeling : Predict bioaccumulation using logP (experimental value: 2.1) .
(Advanced) How to optimize pharmacokinetic (PK) parameters in preclinical studies?
Methodological Answer:
- In Vivo Design :
- Administer 10 mg/kg (IV and PO) in Sprague-Dawley rats.
- Plasma sampling at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
- Analytical Method : LC-MS/MS (LOQ = 1 ng/mL).
- Key Metrics :
(Advanced) What strategies mitigate off-target effects in kinase inhibition studies?
Methodological Answer:
- Selectivity Screening :
- Test against kinase panels (e.g., Eurofins KinaseProfiler™).
- Prioritize targets with <10% inhibition at 1 µM.
- Structural Modification :
- Introduce methyl groups at piperidine C4 to reduce ATP-binding pocket interactions .
- Cellular Validation : CRISPR knockouts of off-target kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
